molecular formula C19H15ClN2O3 B15151643 N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide

N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B15151643
M. Wt: 354.8 g/mol
InChI Key: XAWVBNUSDJQPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated naphthalene ring, an acetamidophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form an acetamide.

    Chlorination: The naphthalene ring is chlorinated to introduce the chlorine atom.

    Hydroxylation: Finally, a hydroxyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine or dechlorinated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(4-ACETAMIDOPHENYL)BENZAMIDE: Similar structure but lacks the hydroxy and naphthalene groups.

    4-CHLORO-N-(4-ACETAMIDOPHENYL)-2-HYDROXYBENZAMIDE: Similar structure but with a different position of the hydroxy group.

Uniqueness

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is unique due to the combination of its functional groups and the specific positions of these groups on the naphthalene ring

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-11(23)21-12-6-8-13(9-7-12)22-19(25)16-10-17(20)14-4-2-3-5-15(14)18(16)24/h2-10,24H,1H3,(H,21,23)(H,22,25)

InChI Key

XAWVBNUSDJQPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O

Origin of Product

United States

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